(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone
Description
(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone is a bifunctional aromatic ketone comprising a quinolin-3-yl group and a 4-(heptyloxy)phenyl group linked via a methanone bridge.
Properties
IUPAC Name |
(4-heptoxyphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-8-15-26-21-13-11-18(12-14-21)23(25)20-16-19-9-6-7-10-22(19)24-17-20/h6-7,9-14,16-17H,2-5,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOWEJVIWMKXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone typically involves the following steps:
Formation of the Heptyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.
Coupling with Quinoline: The 4-heptyloxyphenol is then coupled with quinoline-3-carboxylic acid chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
The biological activity of (4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone is predicted based on its structural features. Compounds with similar structures have exhibited various pharmacological effects, including:
- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase IV.
- Anticancer Properties : Similar quinoline derivatives have shown efficacy in inducing apoptosis in cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Some analogs have been reported to possess neuroprotective properties, indicating possible applications in treating neurodegenerative diseases.
Case Studies and Research Findings
- Antiepileptic Research : Studies have indicated that compounds similar to this compound exhibit anticonvulsant activities. For instance, derivatives evaluated in the maximal electroshock (MES) test demonstrated promising efficacy with favorable therapeutic indices compared to traditional antiepileptic drugs .
- Anticancer Applications : Research on quinoline derivatives has shown their ability to inhibit tumor growth and induce apoptosis across various cancer cell lines. The structural characteristics of this compound may contribute to enhanced efficacy in cancer treatment protocols .
- Neuroprotection Studies : Investigations into similar heptyloxy-substituted compounds have revealed neuroprotective effects, suggesting that this compound could be explored for applications in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of (4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity. This interaction can result in the disruption of cellular processes, leading to cell death in the case of cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) and phenoxy (OPh) groups enhance solubility in polar solvents compared to trifluoromethyl (CF₃) or heptyloxy (O(CH₂)₆CH₃) groups, which increase hydrophobicity .
- Chain Length : The heptyloxy chain likely reduces crystallinity and melting point relative to shorter substituents (e.g., methoxy), as seen in analogous compounds with alkyl chains .
Key Observations :
- Transition metal-free annulation () offers a sustainable route for 3-acylquinolines, avoiding costly palladium catalysts used in cross-couplings ().
- The heptyloxy group’s synthesis may require alkylation of a phenolic precursor, similar to methods in for benzyloxy-substituted acetophenones.
Structural and Crystallographic Insights
- Crystal Packing: In , {6-chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone forms hydrogen-bonded dimers stabilized by C–H···π interactions. The heptyloxy group’s bulkiness may disrupt such interactions, leading to less ordered crystalline phases .
- Dihedral Angles: Quinoline-phenyl dihedral angles in analogues range from 4–10° (), suggesting moderate conjugation. The heptyloxy chain’s steric effects might slightly increase this angle, altering electronic communication.
Biological Activity
(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone is a synthetic compound characterized by a quinoline moiety linked to a phenyl group with a heptyloxy substituent. This unique structure suggests potential therapeutic applications in medicinal chemistry, particularly due to its predicted biological activities based on structural characteristics.
Structural Characteristics and Predictions
The compound's structure can be analyzed through computer-aided prediction tools, which estimate biological activity spectra based on similar compounds. The presence of both aromatic and aliphatic components may enhance its chemical stability and biological activity. Table 1 summarizes the structural features and predicted biological activities of related compounds.
| Compound Name | Structure Features | Predicted Biological Activity |
|---|---|---|
| 2-Methylquinoline | Methyl group at position 2 on quinoline | Antimicrobial, anticancer |
| 4-(Octyloxy)phenyl)(quinolin-3-yl)methanone | Octyloxy substituent | Similar pharmacological profiles |
| 2-(Heptyloxy)quinoline | Heptyloxy group attached directly to quinoline | Neuroprotective effects |
| (4-(Decyloxy)phenyl)(quinolin-3-yl)methanone | Decyloxy substituent | Anticancer properties |
The heptyloxy chain is expected to enhance lipophilicity and cellular permeability compared to shorter alkoxy chains, potentially leading to distinct biological activities not found in its analogs .
The biological activity of quinoline derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These compounds are known for their:
- Antimicrobial Activity : They exhibit broad-spectrum antimicrobial effects, which may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Antitumor Properties : Quinolines have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects : These compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives, providing insights into their potential therapeutic applications.
- Anticancer Activity : A study demonstrated that quinoline derivatives exhibited significant antiproliferative activities against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.32 μM to 1.0 μM against colorectal adenocarcinoma and non-small-cell lung cancer cell lines .
- Neuroprotective Effects : Research indicated that certain heptyloxy-substituted quinolines possess neuroprotective properties. These compounds were evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
- Antimicrobial Studies : In vitro assays revealed that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
